molecular formula C7H9NS B6242192 3-(methylamino)benzene-1-thiol CAS No. 95901-61-4

3-(methylamino)benzene-1-thiol

Cat. No.: B6242192
CAS No.: 95901-61-4
M. Wt: 139.22 g/mol
InChI Key: QXGLQLQLMHRAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylamino)benzene-1-thiol is an aromatic thiol compound characterized by the presence of a thiol group (-SH) and a methylamino group (-NHCH3) attached to a benzene ring. This compound is known for its unique chemical properties and versatility in various scientific research applications, including drug development, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)benzene-1-thiol can be achieved through several methods:

    Aryl Magnesium Halides Method: This method involves the interaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water.

    CuI-Catalyzed Cross-Coupling Reaction: Aryl iodides undergo a CuI-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate, followed by treatment with sodium borohydride or triphenylphosphine to yield aromatic thiols.

    High-Temperature Reactions: Halogenated aromatic hydrocarbons react with hydrogen sulfide at high temperatures to produce aryl thiols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like bromine or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Bromine, iodine

    Reducing Agents: Zinc, acid

    Nucleophiles: Thiol group (-SH)

Major Products Formed

    Disulfides: Formed from the oxidation of thiols

    Thiols: Formed from the reduction of disulfides

Scientific Research Applications

3-(methylamino)benzene-1-thiol is extensively used in scientific research due to its unique properties:

    Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used in the synthesis of various organic molecules and as a catalyst in chemical reactions.

    Catalysis: Its thiol group makes it an effective catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(methylamino)benzene-1-thiol involves its interaction with molecular targets through its thiol and methylamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, thereby influencing the pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: An aromatic thiol with a similar structure but without the methylamino group.

    2-mercaptobenzothiazole: Contains a thiol group and a thiazole ring, used in rubber vulcanization.

    4-aminothiophenol: Similar structure with an amino group instead of a methylamino group.

Uniqueness

3-(methylamino)benzene-1-thiol is unique due to the presence of both a thiol group and a methylamino group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

95901-61-4

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

3-(methylamino)benzenethiol

InChI

InChI=1S/C7H9NS/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3

InChI Key

QXGLQLQLMHRAED-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)S

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.